molecular formula C17H20FN3OS B1199634 2-[[5-(4-Fluorophenyl)-1-methyl-2-imidazolyl]thio]-1-(1-piperidinyl)ethanone

2-[[5-(4-Fluorophenyl)-1-methyl-2-imidazolyl]thio]-1-(1-piperidinyl)ethanone

Cat. No. B1199634
M. Wt: 333.4 g/mol
InChI Key: YKUHIMLLSZRAJY-UHFFFAOYSA-N
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Description

2-[[5-(4-fluorophenyl)-1-methyl-2-imidazolyl]thio]-1-(1-piperidinyl)ethanone is a member of imidazoles.

Scientific Research Applications

1. Metabolism and Disposition

  • Disposition and Metabolism : A study focused on a closely related compound, SB-649868, which is an orexin 1 and 2 receptor antagonist. This research investigated its disposition and metabolism in humans, revealing that the drug-related material is almost completely eliminated over a 9-day period, primarily via feces. This study is crucial for understanding the metabolism of related compounds (Renzulli et al., 2011).

2. Anticholinesterase Activities

  • Cholinesterase Inhibition : Research on derivatives of a similar compound indicated significant inhibitory effects on acetylcholinesterase, suggesting potential applications in treating conditions related to cholinesterase activity (Mohsen et al., 2014).

3. Antibacterial and Antimycobacterial Properties

  • Antibacterial and Antimycobacterial Agents : A study synthesized derivatives of a related compound and evaluated their effectiveness against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis. This research points towards potential applications in treating bacterial infections (Gurunani et al., 2022).

4. Serotonin Antagonism

  • Serotonin 5-HT2 Antagonism : Research on substituted 3-(4-fluorophenyl)-1H-indoles, which are structurally similar, indicates their potential as serotonin 5-HT2 receptor antagonists, relevant for central nervous system disorders (Andersen et al., 1992).

5. Anticandidal Activity

  • Anticandidal Agents : Compounds structurally similar to the query compound have been evaluated for their anticandidal activity, showcasing their potential as antifungal agents (Kaplancıklı et al., 2014).

6. Cancer Research

  • Anticancer Agents : Several studies have focused on derivatives for their potential as anti-breast cancer agents. These studies are significant in exploring novel therapeutic avenues in oncology (Mahmoud et al., 2021).

properties

Product Name

2-[[5-(4-Fluorophenyl)-1-methyl-2-imidazolyl]thio]-1-(1-piperidinyl)ethanone

Molecular Formula

C17H20FN3OS

Molecular Weight

333.4 g/mol

IUPAC Name

2-[5-(4-fluorophenyl)-1-methylimidazol-2-yl]sulfanyl-1-piperidin-1-ylethanone

InChI

InChI=1S/C17H20FN3OS/c1-20-15(13-5-7-14(18)8-6-13)11-19-17(20)23-12-16(22)21-9-3-2-4-10-21/h5-8,11H,2-4,9-10,12H2,1H3

InChI Key

YKUHIMLLSZRAJY-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CN=C1SCC(=O)N2CCCCC2)C3=CC=C(C=C3)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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